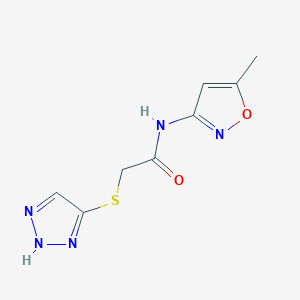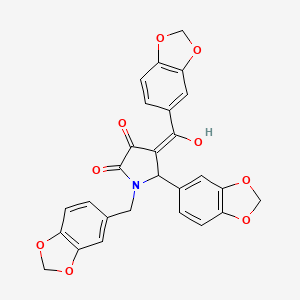![molecular formula C32H24N2O5 B11048616 1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE is a complex organic compound characterized by its anthraquinone structure Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE typically involves multiple steps:
Oxidation of Anthracene: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Amination: The anthraquinone is then reacted with an amine to introduce the amino group.
Etherification: The aminoanthraquinone is further reacted with ethylene oxide to form the ethoxy derivative.
Final Coupling: The ethoxy derivative is coupled with another anthraquinone derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer properties, as anthraquinone derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The molecular targets include DNA and various enzymes involved in the replication process.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar in structure but contains sulfonic acid groups.
9,10-Dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate: Contains a phenylacrylate group instead of the ethoxy and amino groups.
Uniqueness
1-[(2-{2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHOXY}ETHYL)AMINO]ANTHRA-9,10-QUINONE is unique due to its combination of amino and ethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H24N2O5 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[2-[2-[(9,10-dioxoanthracen-1-yl)amino]ethoxy]ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H24N2O5/c35-29-19-7-1-3-9-21(19)31(37)27-23(29)11-5-13-25(27)33-15-17-39-18-16-34-26-14-6-12-24-28(26)32(38)22-10-4-2-8-20(22)30(24)36/h1-14,33-34H,15-18H2 |
InChI Key |
NQWJPAIKOMDFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCNC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)
![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)

![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)
